molecular formula C13H15NO3 B1392283 [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol CAS No. 1031630-25-7

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol

Cat. No. B1392283
CAS RN: 1031630-25-7
M. Wt: 233.26 g/mol
InChI Key: RRZLWULXIGONOW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol (also known as 4-Ethoxyphenylmethyloxazol-4-ol, 4-EPMO, or EPMO) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is an organic compound belonging to the family of oxazoles, and its chemical formula is C9H11NO2. The compound is of particular interest due to its potential to be used in a variety of laboratory experiments, as well as its low toxicity.

Scientific Research Applications

Corrosion Inhibition

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol derivatives have been explored as corrosion inhibitors for mild steel in hydrochloric acid media. Experimental and quantum chemical studies suggest that these compounds exhibit significant corrosion inhibition properties. Their effectiveness increases with concentration, attributed to the adsorption of the inhibitor molecules on the metal surface. These compounds act as mixed-type inhibitors, with some showing a predominant cathodic effect. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, with quantum chemical calculations supporting the correlation between inhibition efficiency and molecular structure (Rahmani et al., 2018).

Catalysis

Research has also delved into the encapsulation of metal complexes within zeolite structures, using ligands that could be structurally related to [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol. These encapsulated catalysts have shown high efficiency and reusability in the oxidation of primary alcohols and hydrocarbons, presenting a significant advancement in the field of catalysis (Ghorbanloo & Alamooti, 2017).

Asymmetric Synthesis

Derivatives similar to [2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol have been utilized in the asymmetric synthesis of α-hydroxy esters. These processes involve bidentate chelation-controlled alkylation, highlighting the potential of oxazolyl compounds in stereoselective synthesis (Jung, Ho, & Kim, 2000).

Antimicrobial and Anticancer Agents

The compound and its derivatives have been investigated for their biological activities. Notably, novel biologically potent heterocyclic compounds incorporating the oxazole moiety have demonstrated significant anticancer and antimicrobial properties. These findings open avenues for the development of new pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-16-11-6-4-10(5-7-11)13-14-12(8-15)9(2)17-13/h4-7,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLWULXIGONOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 2
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 3
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 4
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 5
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Reactant of Route 6
[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol

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